(4Z)-3-methyl-5-oxo-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
(4E)-3-METHYL-5-OXO-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a hydrazone linkage, and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-METHYL-5-OXO-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves the condensation of 2,4,6-trimethylphenylhydrazine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-METHYL-5-OXO-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone and carbothioamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted pyrazole derivatives.
Scientific Research Applications
(4E)-3-METHYL-5-OXO-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4E)-3-METHYL-5-OXO-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The hydrazone linkage and carbothioamide group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
- (4E)-3-(4-methoxyphenyl)-4-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-4H-pyrazole
- (4E)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)-4-[2-(2,4,6-trimethylphenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
(4E)-3-METHYL-5-OXO-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the pyrazole ring, hydrazone linkage, and carbothioamide group in a single molecule provides a versatile platform for various chemical transformations and biological interactions. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C14H17N5OS |
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Molecular Weight |
303.39 g/mol |
IUPAC Name |
5-methyl-3-oxo-4-[(2,4,6-trimethylphenyl)diazenyl]-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C14H17N5OS/c1-7-5-8(2)11(9(3)6-7)16-17-12-10(4)18-19(13(12)20)14(15)21/h5-6,18H,1-4H3,(H2,15,21) |
InChI Key |
SAQNXVANJMAERC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=NC2=C(NN(C2=O)C(=S)N)C)C |
Origin of Product |
United States |
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